Compound Description: This class of compounds acts as allosteric inhibitors of the nuclear hormone receptor RORγt, a key regulator of Th17 cells involved in autoimmune diseases []. These inhibitors exhibit superior potency, selectivity, and off-target profiles compared to previously reported RORγt inhibitors [].
Relevance: While not directly containing the pyridin-3-ylmethyl substituent, this class shares the core piperidine-4-carboxylic acid scaffold with 4-(3-phenylpropyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid. The research highlights the potential of modifying substituents on this core structure to target different therapeutic areas, like autoimmune diseases, by modulating distinct biological pathways [].
Compound Description: GBR12909 functions as a partial inhibitor of the serotonin transporter (SERT) []. It demonstrates allosteric modulation of SERT binding and function, affecting both the binding affinity and the number of binding sites available for serotonin [].
Relevance: GBR12909 exhibits significant structural similarities with 4-(3-phenylpropyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid. Both compounds possess the 3-phenylpropyl substituent on the piperidine/piperazine ring. Additionally, both feature aromatic moieties connected via a two-carbon linker to the nitrogen of the piperidine/piperazine ring, although the specific aromatic groups and linker atoms differ []. This comparison highlights the impact of subtle structural variations on target selectivity and binding mode within similar chemical classes.
Compound Description: This compound is an angiotensin-converting enzyme (ACE) inhibitor. It requires metabolic conversion to its active diacid form (6366A) to exhibit potent ACE inhibitory activity [, , ]. Notably, this compound demonstrates a long duration of action and effectively lowers blood pressure in spontaneously hypertensive rats [, ].
Relevance: Similar to 4-(3-phenylpropyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid, this compound incorporates a carboxylic acid functionality and a phenylpropyl group, albeit within a distinct structural framework. This comparison underscores the versatility of incorporating these functionalities in different molecular scaffolds to potentially target different therapeutic areas, such as cardiovascular diseases [, , ].
Compound Description: Hoe 498 represents another potent ACE inhibitor requiring metabolic conversion to its active diacid form for full activity [, , ]. The compound demonstrates prolonged ACE inhibition in various tissues, leading to sustained blood pressure reduction in spontaneously hypertensive rats, even after drug withdrawal [].
Relevance: Sharing the phenylpropyl and carboxylic acid functionalities with the target compound, Hoe 498 utilizes a different cyclic core structure, highlighting how variations in the core scaffold can influence the duration of action and pharmacokinetic properties of ACE inhibitors [, , ]. The research emphasizes the importance of understanding the metabolic activation pathways of prodrug-like ACE inhibitors like Hoe 498 and its relationship to their therapeutic efficacy.
Compound Description: JNJ17203212 acts as a transient receptor potential vanilloid 1 (TRPV1) antagonist []. It exhibits high affinity for the guinea pig TRPV1 receptor, effectively inhibiting both low pH and capsaicin-induced channel activation []. This compound demonstrates significant antitussive efficacy in preclinical models [].
Relevance: While lacking the phenylpropyl substituent, JNJ17203212 shares the core piperidine structure with 4-(3-phenylpropyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid. The presence of a trifluoromethyl-pyridinyl group instead of a phenylpropyl group in JNJ17203212 highlights how modifying this substituent can significantly alter the biological target and therapeutic application. This example further illustrates the importance of specific structural motifs in drug design for targeting desired biological pathways and therapeutic areas [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.